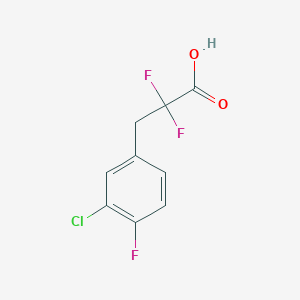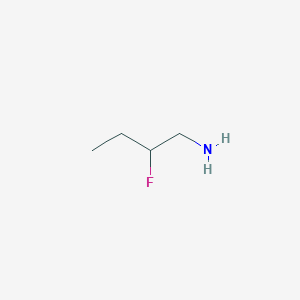
(2S,3S)-Methyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminobutanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-Methyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminobutanoate hydrochloride is a synthetic compound often used in the field of organic chemistry and biochemistry. This compound is notable for its role in peptide synthesis, where it serves as a protected amino acid derivative. The presence of the fluorenylmethoxycarbonyl (Fmoc) group is particularly significant as it is a common protecting group used in solid-phase peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Methyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminobutanoate hydrochloride typically involves several key steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the protected amino acid is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the protection and esterification reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-Methyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminobutanoate hydrochloride can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
Methanol and Sulfuric Acid: Used for esterification.
Hydrochloric Acid: Used to form the hydrochloride salt.
Major Products Formed
Deprotected Amino Acid: Formed after removal of the Fmoc group.
Carboxylic Acid: Formed after hydrolysis of the ester group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group protects the amino group during the synthesis, allowing for the sequential addition of amino acids to form peptides.
Biology
In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine
In medicine, peptides synthesized using this compound can be used in the development of peptide-based drugs. These drugs can target specific proteins and pathways in the body, offering potential treatments for various diseases.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides for drug development and production.
Mecanismo De Acción
The mechanism of action of (2S,3S)-Methyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminobutanoate hydrochloride involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during the synthesis process. Once the desired peptide sequence is assembled, the Fmoc group is removed, revealing the free amino group for further reactions or modifications.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid
- (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid
Uniqueness
Compared to similar compounds, (2S,3S)-Methyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminobutanoate hydrochloride is unique due to its specific stereochemistry and functional groups, which make it particularly useful in the synthesis of certain peptides. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H23ClN2O4 |
|---|---|
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
methyl (2S,3S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C20H22N2O4.ClH/c1-12(18(21)19(23)25-2)22-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,12,17-18H,11,21H2,1-2H3,(H,22,24);1H/t12-,18-;/m0./s1 |
Clave InChI |
RHBSNZFBTTZVBE-FQKOOVENSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C(=O)OC)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
SMILES canónico |
CC(C(C(=O)OC)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



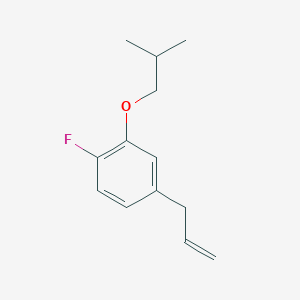
![Isoxazolo[5,4-b]pyridin-3-ylmethanol](/img/structure/B13083830.png)

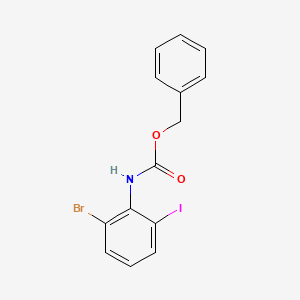
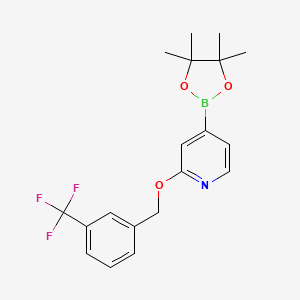
![3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one](/img/structure/B13083871.png)
![2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol](/img/structure/B13083876.png)

![Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13083881.png)
